molecular formula C18H21NO B2524449 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline CAS No. 851457-30-2

3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline

Cat. No.: B2524449
CAS No.: 851457-30-2
M. Wt: 267.372
InChI Key: YLOCTCWBOBPITL-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline is an organic compound with the molecular formula C18H21NO This compound is characterized by the presence of a dimethyl-substituted aniline group attached to a phenyl ring, which is further connected to a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylaniline and 2-(prop-2-en-1-yloxy)benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    Purification: The product is purified by column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3,4-Dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the aniline and phenyl groups allows for potential binding interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylaniline: A simpler analog lacking the prop-2-en-1-yloxy group.

    2-(Prop-2-en-1-yloxy)benzyl chloride: A precursor used in the synthesis of the target compound.

    N-Phenyl-2-propen-1-amine: A structurally related compound with similar functional groups.

Uniqueness

3,4-Dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethyl-substituted aniline and the prop-2-en-1-yloxy group allows for diverse applications and interactions not possible with simpler analogs.

Properties

IUPAC Name

3,4-dimethyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-4-11-20-18-8-6-5-7-16(18)13-19-17-10-9-14(2)15(3)12-17/h4-10,12,19H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOCTCWBOBPITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CC=C2OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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